3-Methylene-8-boc-8-azabicyclo[3.2.1]octane 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 273207-57-1
VCID: VC3392353
InChI: InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3
SMILES: CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

3-Methylene-8-boc-8-azabicyclo[3.2.1]octane

CAS No.: 273207-57-1

Cat. No.: VC3392353

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

3-Methylene-8-boc-8-azabicyclo[3.2.1]octane - 273207-57-1

Specification

CAS No. 273207-57-1
Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3
Standard InChI Key ZYNYREKPRWPYDC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2

Introduction

Chemical Identity and Structure

Basic Information

3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane is characterized by a bicyclic structure with a nitrogen atom at the 8-position that is protected by a Boc group. The compound features a methylene group at the 3-position, which contributes to its chemical reactivity and synthetic utility. This structural arrangement makes it valuable in various chemical transformations and pharmaceutical applications.

Chemical Identifiers

The following table presents the key chemical identifiers for 3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane:

ParameterValue
CAS Registry Number273207-57-1
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
IUPAC Nametert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate
Alternative Names8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-methylene-, 1,1-dimethylethyl ester

The compound is formally recognized by its CAS number 273207-57-1, which serves as its unique identifier in chemical databases and literature . Its molecular formula C13H21NO2 indicates the presence of 13 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms, resulting in a molecular weight of 223.31 g/mol .

Physical and Chemical Properties

Physical Properties

The physical properties of 3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane are crucial for understanding its behavior in various applications and reaction conditions:

PropertyValueNotes
Boiling Point294.1±29.0 °CPredicted value
Density1.05±0.1 g/cm³Predicted value
Recommended Storage Temperature2-8°CFor maintaining stability
pKa-1.53±0.20Predicted value

These properties highlight the compound's thermal stability and physical characteristics that are relevant for handling and storage . The high boiling point suggests thermal stability, while the recommended storage temperature of 2-8°C indicates potential sensitivity to prolonged exposure to higher temperatures.

Chemical Reactivity

The chemical reactivity of 3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane is primarily influenced by two key structural features:

  • The methylene group at the 3-position provides a site for various addition reactions and functionalization

  • The Boc-protected nitrogen offers selective reactivity and can be deprotected under acidic conditions to enable further transformations

These features make the compound versatile in organic synthesis, particularly as an intermediate in the preparation of more complex molecular structures with potential biological activities.

Applications and Research Significance

Pharmaceutical Applications

3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane serves as an important pharmaceutical intermediate in the development of bioactive compounds. The azabicyclo[3.2.1]octane scaffold appears in various natural products and pharmaceutically active molecules, making derivatives like this compound valuable in drug discovery efforts.

The compound is primarily used as:

  • A building block for the synthesis of more complex pharmaceutical candidates

  • An intermediate in the preparation of constrained amino acid analogues

  • A precursor for compounds with potential neurological or central nervous system activities

Research Significance

The research significance of 3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane extends beyond its direct applications. The compound provides insights into the chemistry of constrained bicyclic systems containing nitrogen, which are important structural motifs in medicinal chemistry.

Related Compounds in the 8-Azabicyclo[3.2.1]Octane Family

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: 1033820-28-8) is a structural analogue with a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol . This compound features a methyl ester at the 2-position rather than a methylene group at the 3-position.

The compound is characterized by:

  • A bicyclic ring system with a nitrogen atom at the 8-position protected by a Boc group

  • A methyl ester functionality at the 2-position

  • The structural formula CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)OC based on its canonical SMILES notation

This related compound shares the core 8-azabicyclo[3.2.1]octane scaffold and serves similar functions as a pharmaceutical intermediate and building block in organic synthesis.

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol

Another related compound is Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS: 273207-58-2), with a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . This compound features a hydroxymethyl group at the 3-position instead of a methylene group.

Key features include:

  • IUPAC name: tert-butyl (1S,5R)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

  • A hydroxymethyl functionality that provides additional options for chemical transformations

  • Stereochemical specification with (1S,5R) configuration, indicating the spatial arrangement of substituents in the bicyclic system

The hydroxymethyl derivative represents a more functionalized analogue that can participate in a broader range of chemical reactions, including esterification, oxidation, and other transformations involving the hydroxyl group.

Future Research Directions

Research involving 3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane and related azabicyclic compounds continues to evolve, with several promising directions:

Synthetic Methodology Development

Future research may focus on developing more efficient and scalable synthetic routes to 3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane and its derivatives. This could involve:

  • Catalytic approaches to constructing the azabicyclic framework

  • Stereoselective methods for introducing substituents at specific positions

  • Green chemistry approaches that minimize waste and environmental impact

Medicinal Chemistry Applications

The potential of 3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane in medicinal chemistry warrants further exploration:

  • Development of constrained peptide analogues with enhanced biological activities

  • Investigation of structure-activity relationships in compounds containing the azabicyclo[3.2.1]octane scaffold

  • Design of novel central nervous system agents based on this structural motif

Similar to research on 8-azabicyclo[3.2.1]octane-1-carboxylic acid, which has been noted for its potential in peptide design, compounds derived from 3-Methylene-8-Boc-8-Azabicyclo[3.2.1]Octane may find applications in developing peptides with specific conformational constraints .

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